molecular formula C14H11ClO3 B6403919 2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261976-59-3

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6403919
CAS RN: 1261976-59-3
M. Wt: 262.69 g/mol
InChI Key: QYBFLUSXHDKKAP-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, is a compound used in various scientific research applications. It is a derivative of benzoic acid and is mainly used as a reagent in organic synthesis. It is also known as 2-chloro-5-hydroxybenzoylmethylbenzoic acid, 2-chloro-5-hydroxybenzoylmethylbenzoic acid, 2-chloro-5-hydroxybenzoylmethyl benzoate, and 2-chloro-5-hydroxybenzoylmethylbenzoate. It has a molecular formula of C9H7ClO3 and a molecular weight of 194.58 g/mol.

Mechanism of Action

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, acts as an acid catalyst in various organic reactions. It is able to catalyze the hydrolysis of esters, amides, and other organic compounds. Additionally, it is able to catalyze the formation of amides and other organic compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, has no known biochemical or physiological effects. It is not known to interact with any biological molecules and is not known to have any effects on the human body.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, has several advantages in laboratory experiments. It is an inexpensive and readily available reagent that can be used in various organic reactions. Additionally, it is a highly reactive reagent that can be used in a variety of reactions. However, it is also a highly toxic compound and should be handled with care.

Future Directions

The future directions for 2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, include the development of new and improved synthesis methods. Additionally, further research is needed to develop new and improved applications for this compound. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound. Finally, further research is needed to investigate the potential toxicity of this compound and to develop methods to reduce its toxicity.

Synthesis Methods

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-hydroxybenzaldehyde and 6-methylbenzoic acid in the presence of pyridine and sodium hydroxide. This reaction produces 2-(2-chloro-5-hydroxyphenyl)-6-methylbenzoic acid. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid, 95%, is used in various scientific research applications. It is used as a reagent in organic synthesis and can be used to synthesize various organic compounds. It is also used in the synthesis of compounds used in the pharmaceutical industry. Additionally, it is used as a starting material for the synthesis of various organic compounds and as a catalyst in various organic reactions.

properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(16)5-6-12(11)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFLUSXHDKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690466
Record name 2'-Chloro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-59-3
Record name 2'-Chloro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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